molecular formula C10H12O2S B13567662 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13567662
M. Wt: 196.27 g/mol
InChI Key: MMYQODXGWZBMHH-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The structure incorporates a cyclopropane ring, a feature known to confer conformational restraint and potential metabolic stability to a molecule, and a thiophene heterocycle, a privileged scaffold in drug discovery known for its versatile biological activities . Compounds featuring the cyclopropane-carboxylic acid motif have been investigated as key intermediates and building blocks for various bioactive molecules . Furthermore, structurally related cyclopropane compounds have demonstrated significant potential in pharmaceutical applications, serving as core structures in patented inventions for inhibitors targeting enzymes like matrix metalloproteinases (MMPs) and aggrecanase, which are relevant in the treatment of diseases such as osteoarthritis and rheumatoid arthritis . Thiophene derivatives, on the other hand, are widely recognized in scientific literature for their diverse pharmacological profiles, which include anti-inflammatory, anticancer, and antimicrobial properties . The specific combination of the thiophene ethyl chain and the cyclopropane carboxylic acid functional group in this compound makes it a valuable scaffold for researchers exploring structure-activity relationships (SAR), particularly in optimizing properties like target binding affinity and cell membrane permeability—a critical challenge in developing effective antibacterial agents . This product is provided for research purposes as a chemical tool for use in hit-to-lead optimization campaigns, the synthesis of more complex derivatives, and biochemical screening. It is intended for use by qualified scientific professionals in laboratory settings only. This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H12O2S/c11-9(12)10(4-5-10)3-1-8-2-6-13-7-8/h2,6-7H,1,3-5H2,(H,11,12)

InChI Key

MMYQODXGWZBMHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC2=CSC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation via Malonate and Dihalogenated Compounds

A classical approach involves intramolecular condensation of malonic acid derivatives with 1,2-dihaloalkanes under basic conditions (e.g., sodium ethylate), forming cyclopropane-1,1-dicarboxylate intermediates. This method, first reported by W. H. Perkin and improved in later patents, achieves yields around 27-29% traditionally but has been optimized to nearly 90% through controlled addition of alcoholates and reaction conditions suppressing side reactions like hydrogen chloride elimination.

Step Reagents Conditions Yield Notes
Cyclopropanation Diethyl malonate + 1,2-dichloroethane + sodium ethylate Controlled addition, room temp to reflux Up to 90% High purity, scalable, minimal by-products

Alternative Cyclopropane Carboxylic Acid Syntheses

Other methods involve esterification and hydrolysis sequences. For example, esters of cyclopropane carboxylic acids are prepared and then hydrolyzed to the acid under mild conditions, often using lithium hydroxide in mixed solvents, followed by acidification and recrystallization to yield high-purity acids.

Step Reagents Conditions Yield Notes
Ester hydrolysis Cyclopropane ester + LiOH·H2O Room temp, 4 h, THF/MeOH/H2O High (not specified) Mild, suitable for sensitive groups

Incorporation of the 2-(Thiophen-3-yl)ethyl Substituent

Alkylation and Coupling Approaches

The thiophene ring is introduced typically via alkylation or cross-coupling reactions using 3-thiophenyl derivatives. For example, 3-thiophenecarboxylic acid can be transformed into acid chlorides and then coupled with appropriate amines or alkyl chains to form intermediates bearing the thiophene moiety.

Specific Preparation of this compound

While direct synthetic routes to this exact compound are less commonly detailed, a plausible route involves:

  • Synthesis of 2-(thiophen-3-yl)ethyl halide or equivalent.
  • Nucleophilic substitution or coupling with cyclopropane-1-carboxylate or its derivatives.
  • Hydrolysis to the free acid.

Alternatively, the cyclopropane ring can be constructed on a preformed 2-(thiophen-3-yl)ethyl precursor via cyclopropanation reactions.

Advanced Synthetic Methods and Innovations

Synthesis via N-Hydroxyphthalimide (NHP) Esters and Metal Catalysis

Recent research demonstrates the use of NHP esters of cyclopropane carboxylic acids as intermediates for further functionalization under mild conditions with metal catalysts and zinc powder, facilitating cross-coupling with aryl or heteroaryl groups such as thiophenes.

Step Reagents Conditions Yield Notes
Cross-coupling NHP ester + Ge-Br + Zn powder Argon atmosphere, room temp Moderate to good Mild, selective

Diazo and Nitrite-Mediated Cyclopropane Synthesis

Patents describe methods for synthesizing hydroxycyclopropanecarboxylic acids via sodium nitrite and sulfuric acid catalysis, starting from amino cyclopropyl methyl formate derivatives. These methods offer mild conditions, good yields (60-70%), and scalability.

Step Reagents Conditions Yield Notes
Diazotization and hydrolysis Amino cyclopropyl methyl formate + NaNO2 + H2SO4 0-30 °C, aqueous 60-70% Mild, industrially scalable

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Malonate + 1,2-dihaloalkane cyclopropanation Diethyl malonate, 1,2-dichloroethane, sodium ethylate Controlled addition, reflux Up to 90% High yield, scalable Requires careful control
Ester hydrolysis Cyclopropane ester, LiOH Room temp, mixed solvents High Mild, preserves sensitive groups Multi-step
NHP ester cross-coupling NHP ester, Ge-Br, Zn powder Argon, mild temp Moderate to good Mild, selective Requires metal catalysts
Diazo/nitrite method Amino cyclopropyl methyl formate, NaNO2, H2SO4 0-30 °C aqueous 60-70% Mild, industrial scale Requires diazotization

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclopropane-1-methanol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. Thiophene derivatives are known to interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted pKa Notable Features
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid C₁₀H₁₂O₂S 212.27 g/mol Thiophene-ethyl linker ~4.2 (estimated) Balanced lipophilicity, sulfur electron effects
1-(Thiophen-3-yl)cyclopropane-1-carboxylic acid C₈H₈O₂S 168.22 g/mol Direct thiophene attachment N/A Shorter chain, reduced lipophilicity
1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ 196.63 g/mol Chlorophenyl group ~3.9 (estimated) Electron-withdrawing Cl enhances acidity
1-Ethylcyclopropanecarboxylic acid C₆H₁₀O₂ 114.14 g/mol Simple ethyl substituent N/A Minimal steric hindrance, no aromaticity
[1,1'-Bi(cyclopropane)]-1-carboxylic acid C₇H₁₀O₂ 126.15 g/mol Bicyclopropane structure N/A High rigidity, conformational constraints
1-[2-(1H-Indol-3-yl)ethyl]cyclopropane-1-carboxylic acid C₁₄H₁₅NO₂ 229.27 g/mol Indole-ethyl linker N/A Larger heterocycle, potential H-bonding
Key Observations:
  • Electronic Effects : The thiophene group in the target compound provides moderate electron-richness compared to the electron-withdrawing chlorophenyl group in the 3-chlorophenyl analog. This likely results in a slightly higher pKa (~4.2 vs. ~3.9).
  • Steric Considerations: The bicyclopropane derivative exhibits greater steric rigidity, which may limit binding flexibility compared to the monocyclic target compound.

Biological Activity

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid, also known as 2,2-Dimethyl-3-[2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆O₂S
  • Molecular Weight : 224.32 g/mol
  • CAS Number : 2228510-75-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to cyclopropane carboxylic acids. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer models:

CompoundCell LineIC₅₀ (nM)Mechanism
CFI-401870HL608.3Inhibitor of multiple kinases
CFI-401870HCT1161.3Selective inhibition of CHK1, CDK2
Compound XSNU1677.4Targeting FGFR signaling

These findings suggest that the structural features of cyclopropane derivatives may contribute to their potency against specific cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in cancer progression. For example, certain derivatives exhibited strong inhibitory activity against kinases such as FGFR and EGFR:

EnzymeCompoundIC₅₀ (nM)
FGFR1Compound Y<4.1
EGFR T790MCompound Z5.3

These results indicate that modifications in the cyclopropane structure can enhance enzyme selectivity and potency .

Study 1: Antiproliferative Effects

In a recent study, researchers synthesized a series of cyclopropane derivatives and assessed their antiproliferative effects on various cancer cell lines. The study found that compounds containing thiophene moieties showed significant activity against breast and lung cancer cells, with IC₅₀ values in the low nanomolar range.

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of a related compound in mouse models of melanoma. The compound demonstrated substantial tumor regression compared to controls, suggesting its potential as an effective therapeutic agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival pathways.
  • Apoptosis Induction : Triggering apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects : Modulating inflammatory responses that contribute to tumor progression.

Q & A

Q. Challenges :

  • Ring Strain : The cyclopropane ring’s inherent strain may lead to side reactions (e.g., ring-opening).
  • Regioselectivity : Ensuring the thiophene ethyl group attaches at the correct position requires careful control of reaction conditions (e.g., temperature, catalyst loading).

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Q. Basic

  • NMR :
    • ¹H NMR : The cyclopropane protons typically appear as distinct multiplets (δ 0.8–2.0 ppm). The thiophene protons resonate as aromatic signals (δ 6.5–7.5 ppm), with splitting patterns reflecting substitution at the 3-position .
    • ¹³C NMR : The cyclopropane carbons show signals near δ 10–25 ppm, while the carboxylic acid carbon appears at δ 170–180 ppm .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group .
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., m/z calculated for C₁₀H₁₂O₂S: 212.0609) .

Validation : Compare experimental data with computational predictions (e.g., PubChem’s NMR shifts ).

How does the thiophene substituent influence the compound’s electronic properties and biological interactions?

Q. Advanced

  • Electronic Effects : The thiophene’s electron-rich π-system can engage in charge-transfer interactions, potentially stabilizing the cyclopropane ring or enhancing binding to biological targets (e.g., enzymes) .
  • Biological Activity : Thiophene derivatives are known to interact with sulfur-binding pockets in proteins. For example, analogs like 1-(2,3-dichlorophenyl)cyclopropanecarboxylic acid exhibit activity in enzyme inhibition assays, suggesting similar potential here .

Q. Experimental Design :

  • Conduct DFT calculations to map electron density distribution.
  • Use surface plasmon resonance (SPR) to measure binding affinity to target proteins.

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Contradictions may arise from:

  • Purity Issues : Trace impurities (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC (≥95%) and ¹H NMR .
  • Stereochemical Variants : Undetected enantiomers (if present) may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .
  • Assay Conditions : Variability in solvent (e.g., DMSO vs. aqueous buffer) or cell lines can alter results. Standardize protocols across studies .

What computational methods predict the compound’s interactions with enzymatic targets?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina model binding poses in active sites (e.g., cyclooxygenase-2). The thiophene group may occupy hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over time (10–100 ns trajectories) to assess binding energy (MM-PBSA/GBSA methods) .
  • QSAR : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

What are the key considerations for designing in vitro bioactivity assays?

Q. Basic

  • Solubility : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
  • Dose Range : Test 0.1–100 μM concentrations to establish IC₅₀ values.
  • Controls : Include positive controls (e.g., known enzyme inhibitors) and vehicle-only negatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.